molecular formula C21H17N3S B380740 N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline CAS No. 381171-69-3

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B380740
CAS No.: 381171-69-3
M. Wt: 343.4g/mol
InChI Key: SPGWDSRXEQHWPK-UHFFFAOYSA-N
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Description

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound with the molecular formula C21H17N3S and a molecular weight of 343.44 g/mol . Its structure is based on a 1,3-thiazole core, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is a privileged scaffold in medicinal chemistry . Thiazole and thiazolidine derivatives are recognized for their diverse biological activities and are frequently explored in interdisciplinary research for developing new drug candidates . These related compounds have demonstrated a wide range of pharmacological properties in research settings, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The presence of the pyridine and phenyl substituents in this specific molecule may influence its electronic properties and potential for intermolecular interactions, making it a valuable intermediate for probing biological targets or for use in the synthesis of more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGWDSRXEQHWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylthiazole, pyridine-3-carboxaldehyde, and aniline.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of acid catalysts to enhance the Schiff base formation.

    Solvents: Selection of appropriate solvents to facilitate each reaction step and ensure efficient separation and purification of intermediates and final product.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The unique structure of the compound makes it a potential lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

    Materials Science: The compound’s structural properties may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and the pyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs in the Thiazole Family

Compounds sharing the N-(3-benzyl-5-substituted-phenylthiazol-2-ylidene)aniline scaffold (Table 1) exhibit variations in the 5-position phenyl substituent, influencing physicochemical and biological properties:

Compound ID 5-Substituent Melting Point/State Key Properties/Activity Reference
Target Compound 4-phenyl Not reported Structural model for SAR studies
28 Phenyl Not reported Baseline for substitution effects
29 3-Chlorophenyl Not reported Enhanced electrophilicity
34 4-Chlorophenyl Not reported Improved lipophilicity
37 4-Nitrophenyl Not reported Electron-withdrawing group; potential bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in 37) increase reactivity and may enhance binding to biological targets .
  • Halogenated derivatives (e.g., 29 , 34 ) improve metabolic stability and membrane permeability .

Dihydrofuran-Based Analogs

N-(5-aryl-3,3-dimethyldihydrofuran-2(3H)-ylidene)aniline derivatives (e.g., 3k , 3l , 3m , 3n ) differ in core structure but share imine functionality (Table 2):

Compound ID Substituent Melting Point/State Key Properties Reference
3k 3-Bromophenyl 86–87°C (solid) High crystallinity
3l 2-Chlorophenyl Oil Enhanced solubility in non-polar solvents
3m 2-Bromophenyl Oil Similar to 3l ; bromine offers heavier atom effects
3n 2,5-Dimethylphenyl 68–69°C (solid) Steric hindrance alters reactivity

Key Observations :

  • Solid vs. oil states : Methyl/phenyl substitution (3n ) promotes crystallinity, whereas ortho-halogens (3l , 3m ) reduce melting points .
  • Synthetic routes : Cu-catalyzed oxyalkylation under air enables efficient synthesis of these analogs .

Isoxazole and Pyridine Hybrids

Isoxazole-based compounds (e.g., 6d , 8e ) highlight the role of heterocyclic diversity (Table 3):

Compound ID Core Structure Substituents Yield Key Properties Reference
6d Isoxazole 5-Phenyl, N-(pyridin-3-ylmethyl)aniline 49% Moderate antimicrobial activity
8e Isoxazole 4-(Trifluoromethoxy)pyridinyl 14% Electron-deficient; potential CNS activity

Key Observations :

  • Pyridinylmethyl groups (shared with the target compound) improve solubility and metal-coordination capacity .
  • Trifluoromethoxy groups (8e ) enhance metabolic resistance and bioavailability .

Sulfonamide and Allylidene Derivatives

and describe structurally distinct analogs:

  • Compound in : Features a methoxyethyl and azepanylsulfonyl group, improving water solubility and enzymatic targeting .
  • S2 () : A benzo[b]thiophene-1,1-dioxide hybrid with extended conjugation for fluorescence applications .

Biological Activity

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole moiety, combined with the phenyl and pyridine groups, contributes to its diverse biological effects. This article reviews the biological activity of this compound based on synthesized derivatives and related studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16N4S\text{C}_{20}\text{H}_{16}\text{N}_{4}\text{S}

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazole derivatives, including those related to this compound.

  • Antifungal Activity :
    • A derivative of thiazole showed notable antifungal activity against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to ketoconazole (MIC 50 = 1.23 μg/mL) .
    • The presence of electronegative substituents such as fluorine and chlorine at specific positions significantly enhanced antifungal activity by increasing lipophilicity and stability .
  • Antibacterial Activity :
    • Compounds with thiazole structures have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found crucial for their efficacy .
    • A study indicated that certain thiazole derivatives possess MIC values as low as 31.25 µg/mL against various pathogens .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties:

  • Cytotoxicity :
    • Compounds similar to this compound exhibited IC50 values lower than reference drugs like doxorubicin in various cancer cell lines, indicating strong cytotoxic potential .
    • Structure–activity relationship (SAR) studies highlighted that specific substitutions on the phenyl ring significantly influenced the anticancer activity, with electronegative groups enhancing potency .

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole-based compounds:

  • Synthesis and Characterization :
    • A series of thiazole derivatives were synthesized and characterized using NMR and HRMS techniques. Their biological activities were evaluated through in vitro assays against various fungal strains .
  • Quantitative Structure–Activity Relationship (QSAR) :
    • QSAR analyses indicated that lipophilicity and electronic properties of substituents play a vital role in the biological activity of these compounds. The presence of electron-withdrawing groups was particularly beneficial for enhancing antifungal and anticancer activities .

Data Tables

Biological ActivityCompoundMIC/IC50 ValueReference
Antifungal2e1.23 μg/mL
AntibacterialVarious31.25 µg/mL
CytotoxicitySimilar< Doxorubicin

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